3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a bromine atom, a tetrahydropyranyl group, and a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the protection of the hydroxyl group with tetrahydropyran under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and protection reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Oxidized forms of the pyrazole ring.
Hydrolysis Products: Hydroxyl derivatives of the original compound.
Scientific Research Applications
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The tetrahydropyranyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the carboxylic acid group.
1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom.
3-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the tetrahydropyranyl group.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of all three functional groups (bromine, tetrahydropyranyl, and carboxylic acid), which confer distinct chemical properties and potential applications. This combination of functional groups makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
2127110-36-3 |
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Molecular Formula |
C9H11BrN2O3 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
5-bromo-2-(oxan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O3/c10-7-5-6(9(13)14)12(11-7)8-3-1-2-4-15-8/h5,8H,1-4H2,(H,13,14) |
InChI Key |
FLCKRKPYNSGZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)Br)C(=O)O |
Origin of Product |
United States |
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